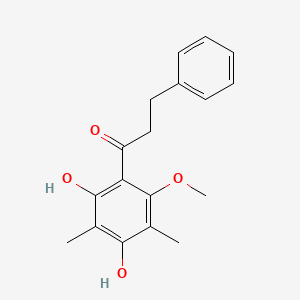

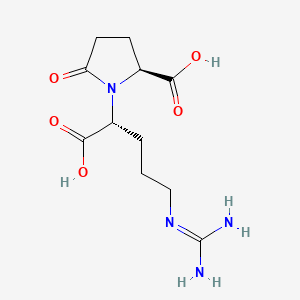

3-Aminocyclopentanecarboxylic acid

Overview

Description

Scientific Research Applications

Analogues of GABA

The 3-Aminocyclopentanecarboxylic acid has been prepared as analogues of the inhibitory neurotransmitter GABA . This suggests that it could be used in research related to neurotransmission, particularly in studies focusing on inhibitory neurotransmitters.

Antibiotic Research

The amino acid degradation product from the antibiotic amidinomycin corresponds to cis - (1 R ,3 S )-3-aminocyclopentanecarboxylic acid . This indicates that 3-Aminocyclopentanecarboxylic acid could be used in antibiotic research, particularly in studies related to the degradation and metabolism of antibiotics.

Stereochemistry Studies

The preparation of all four stereoisomers of 3-aminocyclopentanecarboxylic acid suggests its use in stereochemistry studies. Researchers can use these stereoisomers to study the effects of stereochemistry on biological activity and other properties.

Synthesis of Complex Molecules

The synthesis of 3-aminocyclopentanecarboxylic acid involves the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid . This indicates that it could be used in research related to the synthesis of complex molecules, particularly in studies focusing on stereoselective reactions.

Molecular Structure Analysis

The molecular structure of 3-aminocyclopentanecarboxylic acid, as provided by the NIST Chemistry WebBook , suggests its use in molecular structure analysis. Researchers can use this information to study the properties of the molecule and how it interacts with other molecules.

Chemical Industry

Given its availability from commercial suppliers , 3-aminocyclopentanecarboxylic acid could be used in various applications in the chemical industry. These could include the synthesis of other chemicals, the development of new materials, and more.

Mechanism of Action

Target of Action

It’s known that non-canonical amino acids like 3-aminocyclopentanecarboxylic acid can be incorporated into antimicrobial peptides . These peptides have diverse targets, including cell membranes and metabolic and translational elements .

Mode of Action

In the context of antimicrobial peptides, the compound may interact with its targets to disrupt cell membranes or inhibit metabolic and translational elements .

Biochemical Pathways

The incorporation of non-canonical amino acids into antimicrobial peptides could effectively improve their physicochemical and pharmacological diversity .

Result of Action

In the context of antimicrobial peptides, the compound may cause disruption of cell membranes or inhibition of metabolic and translational elements .

properties

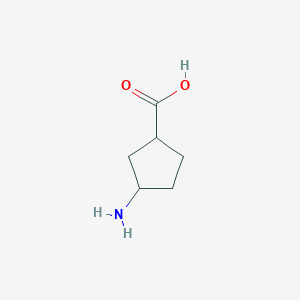

IUPAC Name |

3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328433 | |

| Record name | 3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminocyclopentanecarboxylic acid | |

CAS RN |

89614-96-0 | |

| Record name | 3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the connection between 3-aminocyclopentanecarboxylic acid and the antibiotic amidinomycin?

A1: 3-aminocyclopentanecarboxylic acid is a key structural component of amidinomycin. Specifically, acid hydrolysis of amidinomycin yields 3-aminocyclopentanecarboxylic acid and 2-amidinoethylamine. [] This structural relationship suggests a potential biosynthetic link and offers insights into the mechanism of action of amidinomycin.

Q2: How does the stereochemistry of 3-aminocyclopentanecarboxylic acid affect its biological activity?

A2: The four stereoisomers of 3-aminocyclopentanecarboxylic acid exhibit different biological activities. [, , ] This highlights the importance of stereochemistry in drug design and emphasizes the need to synthesize and evaluate individual isomers when exploring structure-activity relationships.

Q3: Can 3-aminocyclopentanecarboxylic acid be used as a building block for larger molecules?

A3: Yes, 3-aminocyclopentanecarboxylic acid derivatives, particularly its incorporation into cyclic peptides, have been investigated for potential applications in nanotechnology. [] For example, γ-Acp-based α,γ-cyclohexapeptides have been studied for their ability to form nanotubes with hydrophobic inner cavities, opening possibilities for drug delivery and other applications.

Q4: What are the potential applications of 3-aminocyclopentanecarboxylic acid in medicinal chemistry?

A4: 3-Aminocyclopentanecarboxylic acid serves as an analog of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). [] Researchers have synthesized and studied its isomers to understand their potential as therapeutic agents targeting the GABAergic system. This is particularly relevant for neurological disorders where GABAergic signaling is disrupted.

Q5: Have there been studies investigating the interaction of 3-aminocyclopentanecarboxylic acid derivatives with DNA?

A5: Yes, (1R,3R)-3-aminocyclopentanecarboxylic acid has been incorporated into polyamides and its binding affinity and selectivity towards specific DNA sequences have been studied. [] These studies demonstrated the potential of using such modified polyamides as tools for DNA recognition and manipulation, opening avenues for gene therapy and other applications.

Q6: Are there any known methods for the enantioselective synthesis of 3-aminocyclopentanecarboxylic acid?

A6: Yes, both enantiomers of cis-3-aminocyclopentanecarboxylic acid can be synthesized from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. [, ] Additionally, enzymatic asymmetrization offers another route for enantioselective synthesis. [] These methods are crucial for obtaining enantiomerically pure compounds for medicinal chemistry research.

Q7: What is the significance of the 1,2-methyl shift observed during the deamination of a 3-aminocyclopentanecarboxylic acid derivative?

A7: The deamination of (–)-3c-amino-1,2,2-trimethylcyclopentane-1r-carboxylic acid revealed a novel 1,2-syn-alkyl shift during the reaction. [] This rearrangement, explained by the formation of a highly reactive unsolvated carbenium ion intermediate, provides insights into the reaction mechanisms associated with this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.